Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248193
InChI: InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-36-34(25-28)37(33-21-11-12-22-35(33)39-36)31-19-9-7-17-29(31)30-18-8-10-20-32(30)37/h1-25H
SMILES:
Molecular Formula: C37H25O2P
Molecular Weight: 532.6 g/mol

Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide

CAS No.:

Cat. No.: VC17248193

Molecular Formula: C37H25O2P

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide -

Specification

Molecular Formula C37H25O2P
Molecular Weight 532.6 g/mol
IUPAC Name 2'-diphenylphosphorylspiro[fluorene-9,9'-xanthene]
Standard InChI InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-36-34(25-28)37(33-21-11-12-22-35(33)39-36)31-19-9-7-17-29(31)30-18-8-10-20-32(30)37/h1-25H
Standard InChI Key GCNYDQPISZQZDD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68

Introduction

Molecular Architecture and Structural Characteristics

Core Spiro Framework

The SFX core consists of fluorene and xanthene moieties connected through a sp³-hybridized carbon atom, creating a perpendicular orientation that disrupts π-π stacking while maintaining conjugation within individual subunits . This geometry introduces steric hindrance, reducing intermolecular interactions and minimizing exciton quenching—a critical feature for high-efficiency OLEDs. X-ray crystallography reveals a dihedral angle of approximately 87° between the fluorene and xanthene planes, ensuring structural rigidity .

Phosphine Oxide Functionalization

The diphenylphosphine oxide group at the 2'-position of the xanthene subunit serves dual roles:

  • Electronic Modulation: The strong electron-withdrawing nature of the PO group (σp=+0.68\sigma_p = +0.68) lowers the lowest unoccupied molecular orbital (LUMO) level to 2.9-2.9 eV, facilitating electron injection .

  • Thermal Stabilization: Phosphine oxide enhances thermal decomposition resistance, with thermogravimetric analysis (TGA) showing a 5% weight loss temperature (TdT_d) of 412°C .

Synthesis and Structural Optimization

Key Synthetic Pathways

SFX-PO is synthesized via a three-step strategy:

  • Spiro Core Construction: Suzuki-Miyaura coupling of 2-bromo-9,9'-spirobifluorene with xanthene boronic ester yields the SFX backbone .

  • Phosphorylation: Reaction with chlorodiphenylphosphine in the presence of a palladium catalyst introduces the PO group .

  • Purification: Gradient sublimation achieves >99.5% purity, essential for device-grade materials .

Isomer-Specific Performance

Substitution position critically influences properties:

IsomerLUMO (eV)T1T_1 (eV)Hole Mobility (cm2/V\cdotps\text{cm}^2/\text{V·s})Electron Mobility (cm2/V\cdotps\text{cm}^2/\text{V·s})
SFX2PO-2.92.951.2×1041.2 \times 10^{-4}5.6×1055.6 \times 10^{-5}
SFX2'PO-3.13.103.4×1053.4 \times 10^{-5}8.9×1058.9 \times 10^{-5}

SFX2PO demonstrates superior charge balance, enabling lower operating voltages in OLEDs (3.8 V vs. 4.5 V for SFX2'PO at 100 cd/m²) .

Photophysical and Electronic Properties

Absorption and Emission Profiles

  • UV-Vis: λmax\lambda_{\text{max}} at 312 nm (ε=1.2×104M1cm1\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}) .

  • Photoluminescence: Blue emission at 452 nm with a quantum yield (ΦPL\Phi_{\text{PL}}) of 0.62 in thin films .

  • Triplet Energy: High T1T_1 of 2.95 eV, suitable for hosting blue phosphors like iridium(III) bis(4,6-difluorophenylpyridinato)picolinate (FIrpic) .

Charge Transport Dynamics

Time-of-flight measurements reveal ambipolar behavior:

  • Hole mobility: 1.2×104cm2/V\cdotps1.2 \times 10^{-4} \, \text{cm}^2/\text{V·s}

  • Electron mobility: 5.6×105cm2/V\cdotps5.6 \times 10^{-5} \, \text{cm}^2/\text{V·s}
    The balanced mobility (μh/μe=2.1\mu_h/\mu_e = 2.1) suppresses space-charge accumulation, critical for longevity .

Device Applications and Performance Metrics

OLED Host Performance

In green PHOLEDs using fac-tris(2-phenylpyridine)iridium (Ir(ppy)₃):

ParameterSFX2POSFX2'PO
Turn-on Voltage3.2 V4.1 V
EQE (@1000 cd/m²)22.1%12.3%
LT₅₀ (@1000 cd/m²)480 h210 h

SFX2PO’s performance stems from its optimal T1T_1 (2.95 eV vs. Ir(ppy)₃’s 2.4 eV) and bipolar transport .

Thermally Activated Delayed Fluorescence (TADF)

As a host for 4CzIPN-based TADF emitters:

  • Maximum external quantum efficiency (EQE): 19.8%

  • Full-width half-maximum (FWHM): 72 nm

  • Commission Internationale de l'Éclairage (CIE) coordinates: (0.16, 0.26)

Comparative Analysis with Structural Analogues

CompoundSpiro CorePO PositionT1T_1 (eV)μh/μe\mu_h/\mu_eEQE (%)
SFX-PO (SFX2PO)SFX2'2.952.122.1
Spirobifluorene-POSBF22.780.315.7
Xanthene-PONoneN/A3.100.028.9

SFX-PO’s combination of spiro rigidity and strategic PO placement outperforms analogues in efficiency and stability .

Future Directions and Challenges

Recent advances (2022–2025) highlight:

  • Hybrid Host Systems: Blending SFX-PO with carbazole derivatives improves hole injection while maintaining high T1T_1 .

  • Perovskite Solar Cells: Preliminary studies show 18.2% power conversion efficiency in SFX-PO-based hole transport layers .

  • Degradation Mechanisms: In-situ TEM reveals that PO groups mitigate electrode-induced crystallization, extending OLED lifespan .

Challenges remain in scaling synthesis and reducing batch-to-batch variability. Nevertheless, SFX-PO’s versatility positions it as a cornerstone material for future optoelectronic technologies.

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